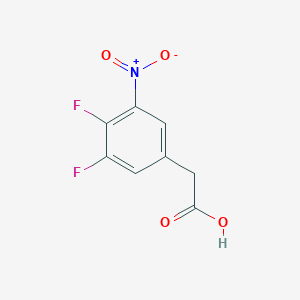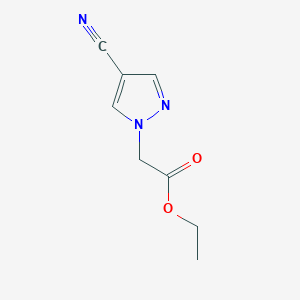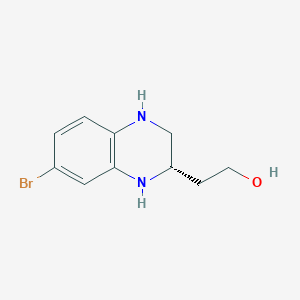
(S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol is unique and contributes to its versatility in scientific research. The compound has a molecular formula of C10H13BrN2O .
Physical And Chemical Properties Analysis
(S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol has a molecular formula of C10H13BrN2O . More detailed physical and chemical properties are not provided in the available resources.
Applications De Recherche Scientifique
Cyclisation Studies : A study by Taylor (1968) examined the cyclisation of related compounds, offering insights into chemical reactions that are potentially relevant to understanding the behavior of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol in certain conditions (Taylor, 1968).
Copper(I) Halide Polymers : Research by Willett, Jeitler, and Twamley (2001) explored the reaction of similar compounds with copper(II) halides, leading to the formation of various copper(I) compounds. This study may provide a framework for understanding the interactions of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol with metal ions (Willett, Jeitler, & Twamley, 2001).
Bio-Catalytic Asymmetric Synthesis : Taşdemir, Kalay, Dertli, and Şahin (2020) conducted a study on the bio-catalytic asymmetric synthesis of related β-adrenergic receptor blocker precursors, demonstrating the potential of biocatalysts in synthesizing similar compounds (Taşdemir, Kalay, Dertli, & Şahin, 2020).
Ring-Cyclized Products : Quessy, Williams, and Baddeley (1978) investigated the Delepine reaction and its products, which might offer a parallel to the chemical behavior of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol (Quessy, Williams, & Baddeley, 1978).
Three-Component Reactions : A study by Ye, Gao, and Wu (2010) described a three-component reaction involving similar compounds, yielding halo-isoquinolin-1-yl ethanol derivatives, which might be related to the synthesis pathways of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol (Ye, Gao, & Wu, 2010).
Bromophenols Study : Research by Ma, Zhao, Wang, Li, Yang, Shi, Fan, and He (2007) on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from red algae could provide insights into the natural occurrence and synthesis of related brominated compounds (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Propriétés
IUPAC Name |
2-[(2S)-7-bromo-1,2,3,4-tetrahydroquinoxalin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-1-2-9-10(5-7)13-8(3-4-14)6-12-9/h1-2,5,8,12-14H,3-4,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMCNJEEUJYMM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)C=CC(=C2)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=C(N1)C=CC(=C2)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



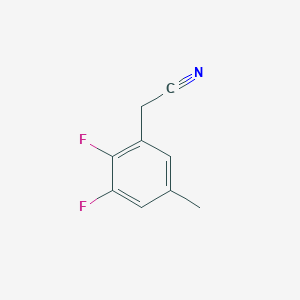
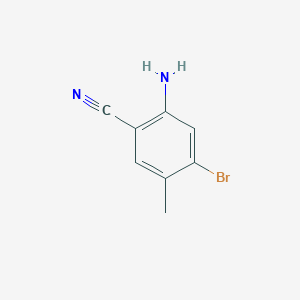
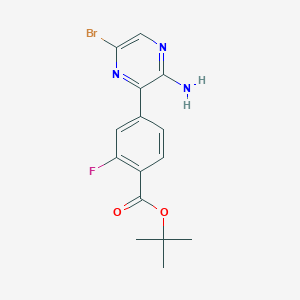

![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)

![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
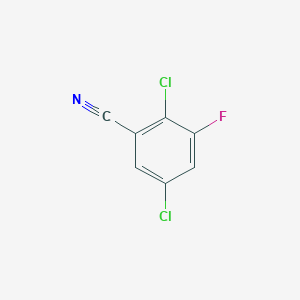
![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)

